molecular formula C26H28FeNP B1339741 (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 55700-44-2

(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine

Numéro de catalogue B1339741
Numéro CAS: 55700-44-2
Poids moléculaire: 441.3 g/mol
Clé InChI: RCAFPSZHKFOLEE-ZEECNFPPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine involves a multi-step process starting from acetylferrocene. In the first study, acetylferrocene undergoes hydrogenative amination catalyzed by Pd/C, followed by chemical resolution with (R)-(+)-tartaric acid to produce (R)-1-Ferrocenylethyldimethylamine. This intermediate is then lithiated with n-BuLi and phosgenated with ClPPh2 to yield the target compound. The final product is obtained through a configurationally retentive displacement reaction with di(3,5-dimethylphenyl)phosphine, achieving an overall yield of 19.5% and an enantiomeric excess (ee) of about 95% .

In the second study, the synthesis also begins with ferrocene, which undergoes F-C acylation, reduction, esterification, amination, and resolution to produce (R)-N,N-Dimethyl-1-ferrocenylethylamine. This compound is then reacted with Ph2Cl in a high enantioselective reaction, followed by substitution with Xyl2PH to yield the target compound with a total yield of 14.6% and a purity of 97%. The structure of the synthesized compound is confirmed by 1H-NMR, 13C-NMR, and 31P-NMR, indicating that the synthesis route is feasible for large industrial production .

Molecular Structure Analysis

The molecular structure of (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is characterized by the presence of a ferrocenyl moiety, which is a cyclopentadienyl anion (Cp) bound to iron. The compound also contains a diphenylphosphino group attached to the ferrocenyl unit, which is crucial for its chiral properties. The structural confirmation is achieved through various nuclear magnetic resonance (NMR) techniques, including 1H-NMR, 13C-NMR, and 31P-NMR, which provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the target compound are characterized by their high enantioselectivity and configurational retention. The use of chiral resolution agents and enantioselective reactions ensures that the synthesized compound has a high degree of enantiomeric purity, which is essential for its potential applications in asymmetric catalysis. The displacement reactions used in the synthesis are also noteworthy for their ability to retain the stereochemistry of the starting materials, which is critical for maintaining the enantiomeric excess of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine are not explicitly detailed in the provided papers. However, the high enantiomeric excess and purity reported suggest that the compound has a well-defined chiral structure, which is likely to influence its physical properties such as melting point, solubility, and optical rotation. The presence of the ferrocenyl and diphenylphosphino groups also suggests that the compound may exhibit interesting redox properties, which could be relevant for its use in catalysis .

Applications De Recherche Scientifique

Asymmetric Synthesis

  • Catalysis in Asymmetric Reactions : This compound acts as a chiral ligand for transition metal complex catalyzed asymmetric reactions. Its unique structure, incorporating both ferrocene and phosphine functionalities, makes it particularly effective in inducing chirality in various synthetic pathways (Hayashi et al., 1980).

  • Manufacture of Chiral Compounds : It is used in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The compound has demonstrated effectiveness in producing chiral intermediates with high enantioselectivity (Xu Wei-yun, 2010).

Catalysis

  • Development of Chiral Catalysts : Research has focused on developing new chiral ferrocenylphosphines for asymmetric catalysis, highlighting the role of this compound in creating effective catalysts (Togni et al., 1994).

  • Applications in Industrial Production : The compound's efficiency in catalytic processes has potential applications in large-scale industrial production, offering a practical approach for the synthesis of complex molecules (Zhu Hong-jun, 2011).

Structural Studies

  • X-Ray Crystallography : Structural analysis through X-ray crystallography provides insights into the compound's geometry and its role in catalysis. This understanding is crucial for designing more efficient catalysts (Hayashi et al., 1987).

  • Formation of Dendrimers : The compound has been used in the synthesis of dendrimers containing chiral ferrocenyl diphosphines, with applications in asymmetric catalysis (Köllner & Togni, 2001).

Safety And Hazards

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Orientations Futures

The future directions of this compound could involve its use in the preparation of enantiomerically pure cyclopropylalanine . It could also be used in the development of new chiral ruthenium (II) complexes .

Propriétés

InChI

InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H;/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAFPSZHKFOLEE-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FeNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine

CAS RN

55700-44-2
Record name (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 2
Reactant of Route 2
(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 3
(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 5
(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 6
(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine

Q & A

Q1: How does (R)-(S)-PPFA contribute to asymmetric synthesis in palladium-catalyzed cross-coupling reactions?

A1: (R)-(S)-PPFA acts as a chiral ligand, coordinating to the palladium metal center. [, ] This coordination creates a chiral environment around the palladium catalyst. When an organometallic reagent, such as an organozinc or organotitanium reagent, reacts with an aryl halide or triflate in the presence of the chiral palladium catalyst, the chiral environment influences the stereochemical outcome of the reaction. This influence leads to the preferential formation of one enantiomer over the other, resulting in asymmetric synthesis. [, ]

Q2: What types of organometallic reagents have been successfully employed in cross-coupling reactions using (R)-(S)-PPFA as a chiral ligand?

A2: The research demonstrates the successful utilization of organozinc and organotitanium reagents in cross-coupling reactions catalyzed by palladium complexes containing (R)-(S)-PPFA. Specifically, organozinc reagents derived from secondary alkyl Grignard reagents and organotitanium reagents like methyltitanium triisopropoxide and phenyltitanium triisopropoxide have proven effective in these reactions. [, ]

Q3: What are the advantages of using (R)-(S)-PPFA as a chiral ligand in asymmetric catalysis compared to other chiral ligands?

A3: While the provided research doesn't directly compare (R)-(S)-PPFA to other chiral ligands, it highlights its effectiveness in facilitating high enantiomeric excesses in cross-coupling reactions. [, ] Further research would be needed to provide a comprehensive comparison of (R)-(S)-PPFA's advantages and disadvantages over other chiral ligands in various catalytic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.